2-thioacetyl MAGE

描述

准备方法

合成路线和反应条件

2-硫代乙酰MAGE的合成涉及乙烷硫代酸与特定醇衍生物(即2-(十六烷氧基)-1-(羟甲基)乙醇)的反应 . 该反应通常在温和条件下进行,通常在催化剂的存在下促进酯化过程。该反应可以用以下方式表示:

乙烷硫代酸+2-(十六烷氧基)-1-(羟甲基)乙醇→2-硫代乙酰MAGE+水

工业生产方法

2-硫代乙酰MAGE的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 该反应通常在大型反应器中进行,并持续监测温度、压力和pH,以优化产率和纯度 .

化学反应分析

反应类型

2-硫代乙酰MAGE会经历各种化学反应,包括:

氧化: 在特定条件下,硫酯基团可以被氧化形成亚砜或砜。

还原: 硫酯基团可以被还原形成硫醇。

取代: 烷基链可以发生取代反应,特别是在末端羟基处。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 各种卤化剂和亲核试剂可用于取代反应。

主要形成的产物

氧化: 亚砜和砜。

还原: 硫醇。

取代: 卤代衍生物和其他取代产物。

科学研究应用

Medicinal Chemistry

Drug Synthesis Intermediate

2-Thioacetyl MAGE serves as an intermediate in the synthesis of drugs, particularly those targeting cancer. It has been noted for its role in facilitating the development of therapeutic agents that can specifically target tumor-associated antigens like MAGE proteins. For instance, the engineered T-cell receptor (TCR) targeting MAGE-A4 demonstrates the potential of this compound in creating highly specific therapeutic agents for cancer immunotherapy.

Enzyme Activity Studies

This compound is utilized as a colorimetric substrate for KIAA1363, an enzyme critical for the survival of certain cancer cell lines. It allows researchers to perform activity and inhibition studies, providing insights into the enzyme's role in cancer biology and potential therapeutic interventions .

Biotechnology

Genome Engineering

The versatility of this compound extends to genome engineering applications. The compound can be integrated into multiplex automated genome engineering (MAGE) systems, which allow for simultaneous modifications at multiple genomic loci. This capability is crucial for optimizing metabolic pathways in microorganisms used for industrial production of biofuels, chemicals, and pharmaceuticals .

Synthetic Biology

In synthetic biology, this compound aids in the design of synthetic genomes and the engineering of microbial strains for enhanced production efficiency. Its incorporation into metabolic pathways can lead to significant improvements in yield and productivity of desired compounds .

Case Studies

作用机制

2-硫代乙酰MAGE的作用机制涉及它与酶KIAA1363的相互作用。 该化合物作为该酶的底物,催化硫酯键的水解,释放出游离的硫醇基团 . 这种酶活性对于调节醚脂信号通路至关重要,醚脂信号通路在癌细胞存活和增殖中起着重要作用 .

相似化合物的比较

2-硫代乙酰MAGE可以与其他类似的化合物进行比较,例如:

2-乙酰单酰甘油醚(2-乙酰MAGE): 与2-硫代乙酰MAGE不同,该化合物不含硫酯基团,具有不同的生化特性。

S-乙酰谷胱甘肽: 该化合物也含有硫酯基团,但结构和功能不同。

2-硫代乙酰MAGE的独特性在于它与KIAA1363的特定相互作用及其在癌症研究中的作用,使其成为研究醚脂信号通路的宝贵工具 .

生物活性

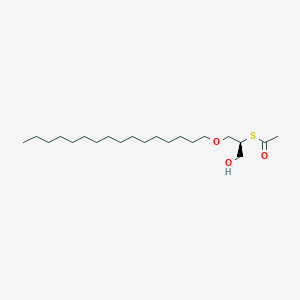

2-Thioacetyl MAGE (S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate) is a thioester compound with significant biological relevance, particularly in cancer research. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays and therapeutic investigations.

- Molecular Formula : C21H42O3S

- Molecular Weight : 374.62 g/mol

- CAS Number : 112014-15-0

This compound primarily acts as a substrate for the enzyme KIAA1363 (also known as neutral cholesterol ester hydrolase 1). This enzyme plays a crucial role in lipid metabolism and is highly expressed in various cancer cell lines. The hydrolysis of the thioester bond by KIAA1363 releases a free thiol group, which can participate in further biochemical reactions .

Enzymatic Interaction

The interaction of this compound with KIAA1363 has been extensively studied, highlighting its potential in cancer therapy:

- Substrate for KIAA1363 : The compound serves as a colorimetric substrate for KIAA1363, facilitating the study of ether lipid signaling pathways involved in cancer progression.

- Inhibition Studies : Research has demonstrated that inhibiting KIAA1363 can alter cancer cell survival, suggesting that this compound may be used to investigate therapeutic strategies targeting lipid metabolism in tumors .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to altered lipid profiles and reduced proliferation rates, indicating its potential as an anti-cancer agent.

- In Vivo Models : Animal studies have demonstrated that administration of this compound can inhibit tumor growth by modulating lipid metabolism pathways linked to KIAA1363 activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| This compound | Thioester | Substrate for KIAA1363 | Specific interaction with cancer cells |

| 2-Acetyl MAGE | Ester | Lipid metabolism | Lacks thioester group |

| S-Acetylglutathione | Thioester | Antioxidant activity | Different structural properties |

Research Findings

Recent research findings emphasize the importance of this compound in understanding lipid signaling:

- Lipid Biochemistry : Studies indicate that this compound aids in elucidating the roles of ether lipids in cellular processes and diseases.

- Cancer Therapeutics : Ongoing investigations are exploring its potential as a therapeutic agent targeting KIAA1363 in various cancers, particularly those characterized by dysregulated lipid metabolism .

属性

IUPAC Name |

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRNWWBXZOALQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440190 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112014-15-0 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。